molecular formula C19H16N2O4 B12217076 3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid

3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid

Cat. No.: B12217076
M. Wt: 336.3 g/mol
InChI Key: HIHSZFIQBRRKDN-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxyphenyl carbamoyl group and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenyl Carbamoyl Group: This step involves the reaction of the quinoline derivative with 2-methoxyphenyl isocyanate under controlled conditions to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the methoxyphenyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-4-carboxylic acid: Lacks the methoxyphenyl carbamoyl group, resulting in different chemical properties and reactivity.

    3-[(2-Hydroxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid: Contains a hydroxy group instead of a methoxy group, leading to different biological activities and applications.

Uniqueness

3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid is unique due to the presence of the methoxyphenyl carbamoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications, such as the development of new therapeutic agents and materials.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

3-[(2-methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C19H16N2O4/c1-11-16(18(22)21-14-9-5-6-10-15(14)25-2)17(19(23)24)12-7-3-4-8-13(12)20-11/h3-10H,1-2H3,(H,21,22)(H,23,24)

InChI Key

HIHSZFIQBRRKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)NC3=CC=CC=C3OC)C(=O)O

solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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